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molecular formula C12H16ClN5 B8448427 6-[(3-Methylbut-2-en-1-yl)amino]-9-(2-chloroethyl)purine

6-[(3-Methylbut-2-en-1-yl)amino]-9-(2-chloroethyl)purine

Cat. No. B8448427
M. Wt: 265.74 g/mol
InChI Key: KLSOYWBVULHQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09220269B2

Procedure details

6-[(3-methylbut-2-en-1-yl)amino]purine (2 g, 9.8 mmol), 1-bromo-2-chloroethane (1.4 g, 9.8 mmol) and K2CO3 (3 g, 29 mmol) were stirred in 50 ml DMSO for 12 h. The reaction mixture was poured onto ice (200 ml) and extracted in ethylacetate (50 ml). The solid residue was recrystallized from hexane to obtain white crystals. Yield: 60%. 1H NMR (DMSO-d6): 1.66 (3H, s), 1.70 (3H, s), 4.06 (2H, t, J=5.76), 4.10 (2H, s (br), H12), 4.50 (2H, t, J=5.76), 5.31 (1H, t, J=6.57), 7.767 (1H, s (br)), 8.15 (1H, s), 8.20 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])=[CH:3][CH2:4][NH:5][C:6]1[N:14]=[CH:13][N:12]=[C:11]2[C:7]=1[NH:8][CH:9]=[N:10]2.Br[CH2:17][CH2:18][Cl:19].C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[CH3:1][C:2]([CH3:15])=[CH:3][CH2:4][NH:5][C:6]1[N:14]=[CH:13][N:12]=[C:11]2[C:7]=1[N:8]=[CH:9][N:10]2[CH2:17][CH2:18][Cl:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=CCNC1=C2NC=NC2=NC=N1)C
Name
Quantity
1.4 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted in ethylacetate (50 ml)
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to obtain white crystals

Outcomes

Product
Name
Type
Smiles
CC(=CCNC1=C2N=CN(C2=NC=N1)CCCl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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